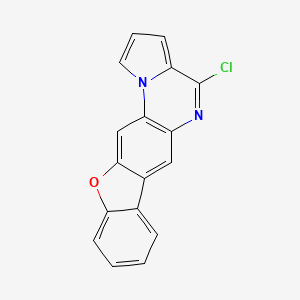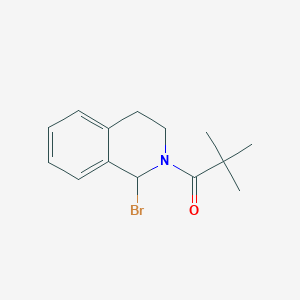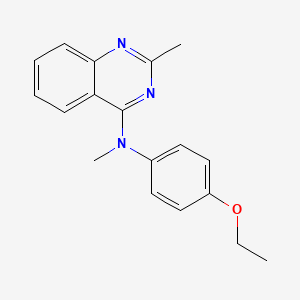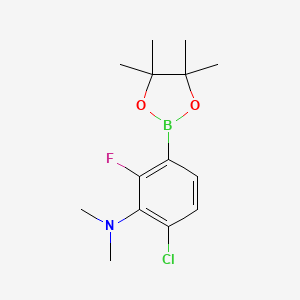![molecular formula C15H26N2O4 B11833333 1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-O-tert-butyl 3a-O-éthyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate est un composé organique complexe appartenant à la classe des dérivés de la pyrrolopyridine. Ce composé se caractérise par sa structure bicyclique unique, qui comprend un cycle pyrrolidine fusionné à un cycle pyridine. La présence de groupes esters tert-butyle et éthyle ajoute à sa diversité chimique et à sa réactivité potentielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-O-tert-butyl 3a-O-éthyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate implique généralement plusieurs étapes :
Formation du cycle pyrrolidine : L’étape initiale implique la formation du cycle pyrrolidine par une réaction de cyclisation. Cela peut être réalisé en faisant réagir une amine appropriée avec un composé diester en conditions acides ou basiques.
Fusion avec le cycle pyridine : Le cycle pyrrolidine est ensuite fusionné avec un cycle pyridine par une série de réactions de condensation. Cette étape nécessite souvent l’utilisation de catalyseurs tels que le palladium ou le platine pour faciliter le couplage.
Introduction des groupes esters : Les groupes esters tert-butyle et éthyle sont introduits par des réactions d’estérification. Cela implique de faire réagir le composé intermédiaire avec de l’alcool tert-butylique et de l’alcool éthylique en présence d’un catalyseur acide.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer l’utilisation de réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. L’utilisation de systèmes automatisés peut également contribuer à maintenir un contrôle précis des conditions de réaction, améliorant ainsi le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-O-tert-butyl 3a-O-éthyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate peut subir différents types de réactions chimiques :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome. Cette réaction conduit généralement à la formation de cétones ou d’acides carboxyliques.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium. Ces réactions aboutissent souvent à la formation d’alcools ou d’amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où un nucléophile remplace l’un des groupes esters. Les réactifs courants pour cette réaction comprennent les halogénures d’alkyle et les amines.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Hydrure de lithium aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Halogénures d’alkyle, amines, solvants aprotiques polaires.
Principaux produits
Oxydation : Cétones, acides carboxyliques.
Réduction : Alcools, amines.
Substitution : Dérivés alkylés ou aminés.
Applications De Recherche Scientifique
Le 1-O-tert-butyl 3a-O-éthyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes. Sa structure unique en fait un intermédiaire précieux dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Biologie : Le composé est étudié pour son activité biologique potentielle. Il a été étudié pour sa capacité à interagir avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique. Sa capacité à moduler les voies biologiques en fait un candidat pour le développement de médicaments.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, notamment des polymères et des revêtements. Sa réactivité et sa stabilité en font un produit adapté à diverses applications industrielles.
Mécanisme D'action
Le mécanisme d’action du 1-O-tert-butyl 3a-O-éthyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Cette interaction peut entraîner des modifications des voies de signalisation cellulaire, affectant finalement divers processus biologiques. Les cibles moléculaires et les voies exactes impliquées sont encore en cours d’investigation, mais des études préliminaires suggèrent que le composé peut influencer les voies liées à l’inflammation et à la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
1-tert-butyl 4-éthyl 3-oxopiperidine-1,4-dicarboxylate : Ce composé partage un groupe fonctionnel ester similaire, mais diffère par sa structure cyclique.
tert-Butyl 4-[(E)-But-1-én-3-yl]pipéridine-1-carboxylate : Similaire en ce qu’il possède un groupe tert-butyle, mais diffère par la présence d’un groupe alcène.
Unicité
Le 1-O-tert-butyl 3a-O-éthyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate est unique en raison de sa structure bicyclique et de la présence de groupes esters tert-butyle et éthyle. Cette combinaison de caractéristiques confère une réactivité chimique distincte et une activité biologique potentielle, le différenciant des autres composés similaires.
Propriétés
Formule moléculaire |
C15H26N2O4 |
|---|---|
Poids moléculaire |
298.38 g/mol |
Nom IUPAC |
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-12(18)15-6-8-16-10-11(15)17(9-7-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3 |
Clé InChI |
SBALRXXESSSXBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCNCC1N(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11833281.png)
![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)




![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)



